
2-(Azepan-2-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the CAS RN®: 109859-93-0 . It is used in various fields such as life sciences, organic synthesis, and environmental testing .
Molecular Structure Analysis
The molecular structure of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . For a detailed analysis, it’s recommended to use software tools that can visualize and analyze the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Azepan-2-yl)ethan-1-ol hydrochloride can be found in various chemical databases . These properties include molecular weight, density, melting point, boiling point, and more .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound serves as a key intermediate in synthesizing various eight-membered ring aminocyclitols, highlighting its utility in constructing complex molecular architectures. For instance, its utilization in synthesizing 2-Amino-4-chlorocyclooctanediol demonstrates the compound's versatility in organic synthesis and chemical transformations (Karavaizoglu & Salamci, 2020).
Protective Groups in Synthesis
- The compound is part of research focusing on developing novel protecting groups for alcohols, particularly in carbohydrate synthesis. This application is crucial for the selective functionalization and deprotection of hydroxyl groups, essential steps in synthesizing complex organic molecules (Timmer, Stocker, Northcote, & Burkett, 2009).
Sensor Development
- Research has explored the use of derivatives of "2-(Azepan-2-yl)ethan-1-ol hydrochloride" in developing new fluorescent sensors, particularly for metal ions like Cu(II). These sensors can detect specific ions with high selectivity and sensitivity, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Yildirim & Kaya, 2010).
Novel Drug Design
- The compound has been explored in the synthesis of novel chiral-bridged azepanes, which shows potential in drug development due to their unique structural and stereochemical properties. These compounds could serve as building blocks for developing new pharmaceutical agents with specific biological activities (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Materials Science
- The compound's derivatives have been investigated for their potential in materials science, such as in the synthesis of poly(ether-ester) azo polymers designed for colon targeting. This research highlights the compound's role in developing responsive materials with specific degradation profiles for biomedical applications (Samyn, Kalala, Mooter, & Kinget, 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azepan-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXZTKFDNPBPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-2-yl)ethan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

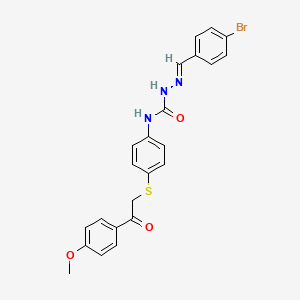

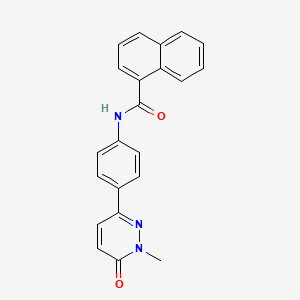
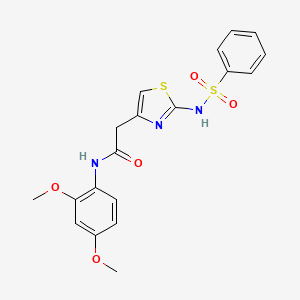
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
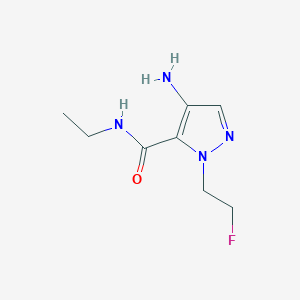
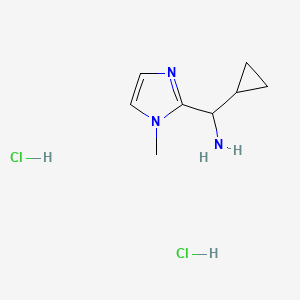
![1'-Tert-butyl 1-ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B2740189.png)

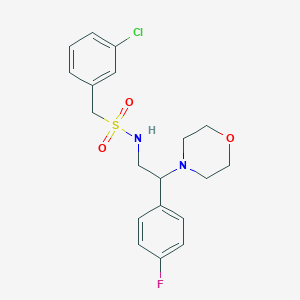
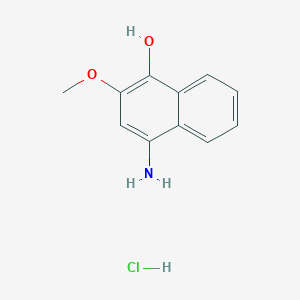
![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2740195.png)
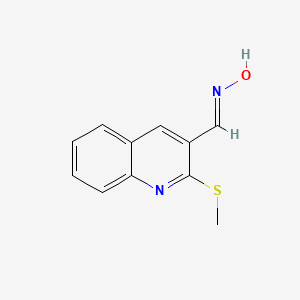
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-4(1H)-pyridinone](/img/structure/B2740199.png)